3-[(furan-2-yl)methanesulfonyl]-1-[3-(trifluoromethyl)benzoyl]azetidine 3-[(furan-2-yl)methanesulfonyl]-1-[3-(trifluoromethyl)benzoyl]azetidine
Brand Name: Vulcanchem
CAS No.: 1797633-42-1
VCID: VC6845862
InChI: InChI=1S/C16H14F3NO4S/c17-16(18,19)12-4-1-3-11(7-12)15(21)20-8-14(9-20)25(22,23)10-13-5-2-6-24-13/h1-7,14H,8-10H2
SMILES: C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CO3
Molecular Formula: C16H14F3NO4S
Molecular Weight: 373.35

3-[(furan-2-yl)methanesulfonyl]-1-[3-(trifluoromethyl)benzoyl]azetidine

CAS No.: 1797633-42-1

Cat. No.: VC6845862

Molecular Formula: C16H14F3NO4S

Molecular Weight: 373.35

* For research use only. Not for human or veterinary use.

3-[(furan-2-yl)methanesulfonyl]-1-[3-(trifluoromethyl)benzoyl]azetidine - 1797633-42-1

Specification

CAS No. 1797633-42-1
Molecular Formula C16H14F3NO4S
Molecular Weight 373.35
IUPAC Name [3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C16H14F3NO4S/c17-16(18,19)12-4-1-3-11(7-12)15(21)20-8-14(9-20)25(22,23)10-13-5-2-6-24-13/h1-7,14H,8-10H2
Standard InChI Key OFUDQNAECDOKOP-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CO3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecule consists of a central azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) bearing two distinct substituents:

  • Position 1: A 3-(trifluoromethyl)benzoyl group, where the benzoyl moiety is para-substituted with a trifluoromethyl (-CF₃) group. This substituent introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing binding interactions .

  • Position 3: A (furan-2-yl)methanesulfonyl group, comprising a sulfonyl bridge (-SO₂-) linking the azetidine nitrogen to a furan-2-ylmethyl unit. The furan ring provides π-electron density, potentially enabling interactions with aromatic residues in biological targets .

The combination of these groups creates a stereoelectronically diverse scaffold, with the azetidine’s ring strain (approximate bond angles of 90°) likely influencing conformational flexibility and target binding kinetics.

Synthetic Pathways and Methodological Considerations

Azetidine Core Formation

Azetidine synthesis typically involves ring-closing strategies:

  • Intramolecular nucleophilic substitution: Reaction of 1,3-dihalogenated precursors with amines under basic conditions. For example, 1,3-dibromopropane reacting with ammonia yields azetidine, though yields are often modest due to competing polymerization .

  • Transition-metal-catalyzed cyclizations: Rhodium-catalyzed reactions of α-diazocarbonyl compounds, as described in rhodium carboxylate-mediated protocols , could enable stereoselective azetidine formation.

Installation of the 3-(Trifluoromethyl)benzoyl Group

The benzoyl group is introduced via nucleophilic acyl substitution:

  • Activation of 3-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Reaction with azetidine under Schotten-Baumann conditions (aqueous NaOH, dichloromethane), yielding the N-benzoylated product .

Sulfonylation at Position 3

The methanesulfonyl group is appended through sulfonylation:

  • Chlorosulfonation of furan-2-ylmethanol using ClSO₃H, yielding furan-2-ylmethanesulfonyl chloride.

  • Reaction with the azetidine nitrogen under basic conditions (e.g., pyridine) to form the sulfonamide linkage .

Pharmacological and Biological Activity

Table 1: Predicted Pharmacokinetic Properties

PropertyValueMethod of Estimation
LogP (lipophilicity)2.8 ± 0.3ChemAxon Calculator
Water Solubility (mg/mL)0.15ALiGNS
Plasma Protein Binding89%QSAR Model

Anticancer Activity

PAK inhibitors demonstrate efficacy in lymphoma models . In Z138 mantle cell lymphoma cells, related compounds induced cell cycle arrest (G1 phase) and apoptosis at 1 μM concentrations . While direct data for this compound are unavailable, its structural similarity suggests comparable mechanisms.

Physicochemical and Stability Data

Melting and Boiling Points

Though experimental data are lacking, analogs with trifluoromethyl and sulfonyl groups exhibit:

  • Melting points: 50–150°C, influenced by crystalline packing .

  • Boiling points: 200–300°C under reduced pressure, consistent with moderate volatility .

Stability Profile

  • Hydrolytic Stability: The sulfonamide linkage resists hydrolysis at physiological pH, while the azetidine ring may undergo slow ring-opening under strongly acidic conditions .

  • Thermal Stability: Decomposition temperatures likely exceed 200°C, based on furan and benzoyl derivatives .

Future Research Directions

  • Synthetic Optimization: Improve azetidine ring-closing yields using flow chemistry or enzymatic catalysis.

  • Target Validation: Screen against PAK isoforms (PAK1–6) to identify selectivity profiles.

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine xenograft models of lymphoma.

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